physical and chemical properties of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
physical and chemical properties of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate, a versatile building block in modern organic synthesis. With its strategic use of the tetrahydropyranyl (THP) protecting group, this compound offers significant advantages in the synthesis of complex molecules, particularly in the realm of pharmaceutical and natural product development. This document will delve into its core characteristics, synthesis, reactivity, and applications, providing field-proven insights and detailed experimental considerations.
Molecular Overview and Physicochemical Properties
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is an organic compound featuring an ethyl acetate moiety linked to a tetrahydropyran ring via an acetal linkage. This structure is the result of the protection of the hydroxyl group of ethyl glycolate with dihydropyran. The incorporation of the THP group imparts specific solubility and reactivity characteristics, making it a valuable intermediate.
Table 1: Physical and Chemical Properties of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Boiling Point | 88 °C @ 1 Torr | [2] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.4440 (589.3 nm, 16℃) | [2] |
| CAS Number | 61675-94-3 | [1] |
The Tetrahydropyranyl (THP) Ether: A Strategic Protecting Group
The defining feature of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is the tetrahydropyranyl (THP) ether. The THP group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from a combination of factors:
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Ease of Introduction: The formation of a THP ether is typically a straightforward acid-catalyzed reaction between an alcohol and 3,4-dihydro-2H-pyran (DHP).[3]
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Stability: THP ethers are robust and stable under a variety of reaction conditions, including those involving strong bases, organometallic reagents (like Grignard and organolithium reagents), and nucleophiles.[3]
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Mild Cleavage Conditions: The deprotection of THP ethers is readily achieved under mild acidic conditions, which allows for the selective unmasking of the hydroxyl group in the presence of other acid-sensitive functionalities.[3][4][5]
The causality behind this reactivity lies in the acetal nature of the THP ether linkage. The presence of the ring oxygen atom stabilizes the carbocation intermediate formed upon protonation, facilitating its cleavage under acidic conditions.
Figure 1: Logical workflow for the protection and deprotection of alcohols using the THP group.
Synthesis and Purification: A Self-Validating Protocol
The synthesis of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is typically achieved through the acid-catalyzed addition of ethyl glycolate to dihydropyran. The following protocol is a representative procedure that incorporates self-validating checkpoints for ensuring reaction completion and purity.
Experimental Protocol: Synthesis of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
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Reaction Setup:
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To a solution of ethyl glycolate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) at 0 °C, add a catalytic amount of a protic acid such as p-toluenesulfonic acid (PPTS) or a Lewis acid.
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The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the introduction of moisture, which can hydrolyze the reagents and product.
-
-
Reagent Addition:
-
Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1-1.5 eq) to the cooled reaction mixture with stirring. The slight excess of DHP ensures complete consumption of the starting alcohol.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the more polar ethyl glycolate spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Co-spotting the reaction mixture with the starting material is a crucial self-validating step.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the acid catalyst by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate.
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Figure 2: Experimental workflow for the synthesis of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate.
Chemical Reactivity and Stability
The chemical behavior of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is dominated by the reactivity of the ester and the THP ether functionalities.
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Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
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THP Ether: As previously discussed, the THP ether is stable to a wide range of reagents but is readily cleaved under mild acidic conditions. This orthogonality provides a powerful tool for selective manipulation of functional groups within a molecule. For instance, the ester can be saponified under basic conditions while leaving the THP ether intact.
Deprotection Protocol:
A common method for the deprotection of the THP group involves treatment with a mild acid in a protic solvent.
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Reaction Setup: Dissolve the THP-protected compound in a mixture of acetic acid, tetrahydrofuran, and water (e.g., in a 3:1:1 ratio).
-
Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
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Workup: Upon completion, neutralize the acid and perform an aqueous workup to isolate the deprotected alcohol.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
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Ethyl Group: A quartet corresponding to the -OCH₂CH₃ protons and a triplet for the -OCH₂CH₃ protons.
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Acetate Methylene: A singlet or a pair of doublets for the -OCH₂COO- protons.
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THP Ring Protons: A complex series of multiplets in the aliphatic region corresponding to the diastereotopic protons of the tetrahydropyran ring.
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Anomeric Proton: A characteristic signal for the proton at the C2 position of the THP ring (the acetal carbon), which will appear as a multiplet.
Expected ¹³C NMR Spectral Features:
-
Ester Carbonyl: A peak in the downfield region (around 170 ppm).
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Ethyl Group: Two peaks for the -OCH₂CH₃ carbons.
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Acetate Methylene: A peak for the -OCH₂COO- carbon.
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Anomeric Carbon: A peak for the C2 carbon of the THP ring (the acetal carbon).
-
THP Ring Carbons: Several peaks in the aliphatic region for the remaining carbons of the tetrahydropyran ring.
Expected Infrared (IR) Spectral Features:
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C=O Stretch: A strong absorption band around 1740-1760 cm⁻¹ characteristic of the ester carbonyl group.
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C-O Stretches: Strong absorptions in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and the ether linkages.
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C-H Stretches: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.
Expected Mass Spectrometry Fragmentation:
In mass spectrometry, the molecule would be expected to fragment via cleavage of the C-O bonds and through rearrangements. Common fragments would likely include the loss of the ethoxy group, the entire ethyl acetate moiety, and fragmentation of the tetrahydropyran ring.
Applications in Research and Drug Development
The strategic use of the THP protecting group makes ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate a valuable building block in the synthesis of complex molecules, particularly in the fields of natural product synthesis and medicinal chemistry.
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Pharmaceutical Synthesis: The tetrahydropyran motif is a common structural feature in many biologically active compounds and approved drugs.[6] This compound can serve as a precursor to introduce a protected two-carbon chain with a terminal hydroxyl group after deprotection, a common pharmacophore.
-
Natural Product Synthesis: In the total synthesis of complex natural products, the selective protection and deprotection of hydroxyl groups is paramount. The stability of the THP ether under various reaction conditions allows for the manipulation of other parts of the molecule without affecting the protected alcohol. For instance, in the synthesis of macrolides, the THP group is often used to mask hydroxyl groups during the construction of the macrocyclic ring.
Safety and Handling
While a specific safety data sheet (SDS) for ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the SDS for a related compound, it may cause eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
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CRO Splendid Lab Pvt. Ltd. Ethyl 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetate. [Link]
-
Figadère, B., & Franck, X. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
ChemBK. ethyl (tetrahydro-2H-pyran-2-yloxy)acetate. [Link]
- Kocienski, P. J. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(42), 7699-7701.
-
ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
MDPI. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Link]
-
MySkinRecipes. Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. chembk.com [chembk.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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